Tripropyleneglycol diacrylate

Electron Beam Curing Polymerization Kinetics Reactive Diluents

Tripropyleneglycol diacrylate (TPGDA), identified by CAS 71412-35-6 (also 42978-66-5), is a difunctional acrylic monomer widely utilized as a reactive diluent in ultraviolet (UV) and electron beam (EB) curable systems. Characterized by a branched polyether backbone terminating in two acrylate groups, TPGDA exhibits a typical viscosity of 10–15 mPa·s at 25°C and a density of approximately 1.03 g/mL, which facilitates its role in reducing formulation viscosity while participating in free-radical crosslinking.

Molecular Formula C15H24O6
Molecular Weight 300.35 g/mol
CAS No. 71412-35-6
Cat. No. B13914183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripropyleneglycol diacrylate
CAS71412-35-6
Molecular FormulaC15H24O6
Molecular Weight300.35 g/mol
Structural Identifiers
SMILESCC(COCC(C)OC(=O)C=C)OCC(C)OC(=O)C=C
InChIInChI=1S/C15H24O6/c1-6-14(16)20-12(4)9-18-8-11(3)19-10-13(5)21-15(17)7-2/h6-7,11-13H,1-2,8-10H2,3-5H3
InChIKeyZDQNWDNMNKSMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tripropyleneglycol Diacrylate (TPGDA, CAS 71412-35-6) Procurement Data Sheet: Comparative Evidence for Industrial Formulation Selection


Tripropyleneglycol diacrylate (TPGDA), identified by CAS 71412-35-6 (also 42978-66-5), is a difunctional acrylic monomer widely utilized as a reactive diluent in ultraviolet (UV) and electron beam (EB) curable systems [1]. Characterized by a branched polyether backbone terminating in two acrylate groups, TPGDA exhibits a typical viscosity of 10–15 mPa·s at 25°C and a density of approximately 1.03 g/mL, which facilitates its role in reducing formulation viscosity while participating in free-radical crosslinking . Its commercial availability in technical grade, often containing MEHQ and HQ inhibitors (150–220 ppm total), makes it a standard component in coatings, inks, adhesives, and photopolymer resins .

Why Tripropyleneglycol Diacrylate (TPGDA) Procurement Requires Differentiated Evaluation Over Alternative Diacrylates


Despite sharing a common diacrylate functionality, in-class reactive diluents such as 1,6-Hexanediol diacrylate (HDDA), Dipropyleneglycol diacrylate (DPGDA), and Trimethylolpropane triacrylate (TMPTA) exhibit marked differences in reactivity, mechanical performance, and toxicological profile that preclude direct substitution [1]. Procurement decisions based solely on generic classification risk compromising critical formulation attributes, including curing kinetics under specific radiation sources, final material flexibility and strength, and occupational safety compliance [2]. The following quantitative evidence establishes the specific, verifiable performance boundaries of TPGDA relative to its closest structural and functional analogs, providing a data-driven basis for scientific selection.

Quantitative Comparative Evidence for Tripropyleneglycol Diacrylate (TPGDA) in Curable Formulations


TPGDA vs. HDDA: Electron Beam (EB) Polymerization Reactivity Differential

Under electron beam (EB) initiation, TPGDA exhibits significantly higher reactivity compared to 1,6-hexanediol diacrylate (HDDA). A direct comparative study using transmission infrared spectroscopy on 10 μm liquid films revealed that the initial polymerization rate of TPGDA is twice as large as that of HDDA when subjected to EB irradiation [1]. This differentiation is not observed under UV initiation, where both monomers display comparable polymerization profiles, indicating a unique advantage of TPGDA's polyether spacer structure in EB-cured systems [1].

Electron Beam Curing Polymerization Kinetics Reactive Diluents

TPGDA vs. HDDA: Molecular Conformational Flexibility for Enhanced Material Compliance

Molecular dynamics (MD) simulations of the filling process in ultraviolet nanoimprint lithography (UV-NIL) directly compared the conformations of linear photopolymers 1,6-hexanediol diacrylate (HDDA) and tri(propylene glycol) diacrylate (TPGDA). The analysis revealed that TPGDA is more flexible and adopts more conformations than HDDA [1]. This increased flexibility allows the terminal functional groups of TPGDA to come into closer proximity, a behavior that is predicted to increase the probability of intramolecular crosslinking and contribute to differences in the mechanical properties of the cured materials, such as hardness [1].

Molecular Dynamics UV-Nanoimprint Lithography Material Flexibility

TPGDA vs. TMPTA: Comparative Mechanical Property Reinforcement in Polyurethane Acrylate Systems

In a study of polyurethane (PU) anionomer acrylates, the effect of different diluent monomers at a fixed level (20%) on mechanical properties was systematically evaluated. Tensile strength increased in the order of no diluent < TPGDA < TMPTA (Trimethylolpropane triacrylate) < NVP (N-vinylpyrrolidone) [1]. Similarly, the rubbery plateau modulus (E_N°), a measure of crosslink density and stiffness in the rubbery state, increased in the order of no diluent < TPGDA < TMPTA [1]. This confirms that while TPGDA enhances mechanical strength and modulus relative to an unmodified system, the trifunctional TMPTA provides a greater reinforcing effect due to its higher crosslinking capability.

Polyurethane Acrylate Mechanical Properties Crosslinking Density

TPGDA vs. HDDA & BUDA: Sensitization Potential Classification for Occupational Safety

The sensitizing capacity of multifunctional acrylates was evaluated using the guinea pig maximization test. The study classified TPGDA (tripropylene glycol diacrylate) as a 'moderate' sensitizer, whereas 1,4-butanediol diacrylate (BUDA) and 1,6-hexanediol diacrylate (HDDA) were classified as 'moderate to strong' sensitizers, with HDDA and BUDA showing probable cross-reactivity [1]. This distinction is critical for occupational exposure risk assessment and compliance with safety regulations.

Occupational Health Dermatitis Sensitization

Validated Industrial Application Scenarios for Tripropyleneglycol Diacrylate (TPGDA) Derived from Comparative Evidence


High-Throughput Electron Beam (EB) Cured Inks and Coatings

The evidence that TPGDA polymerizes twice as fast as HDDA under EB initiation [1] directly supports its use as the reactive diluent of choice for high-speed, EB-cured printing inks and overprint varnishes. In this scenario, the procurement of TPGDA over HDDA is justified by the potential for doubling production line speeds or reducing required EB dosage, directly translating to operational cost savings and increased manufacturing throughput.

Flexible and Impact-Resistant UV-Curable Coatings for Plastics and Wood

The molecular dynamics evidence confirming TPGDA's greater conformational flexibility compared to HDDA [1] underpins its application in coatings where the final film must accommodate substrate movement or resist impact without cracking. For coatings on flexible plastic substrates, wood flooring, or PVC, a formulation based on TPGDA will yield a less brittle, more durable finish than a comparable formulation using the more rigid HDDA, making TPGDA the scientifically sound procurement choice for these applications.

Tunable Polyurethane Acrylate (PUA) Adhesives and 3D Printing Resins

The comparative mechanical data showing that TPGDA provides intermediate reinforcement in PUA systems—increasing tensile strength and modulus relative to unmodified resin, but less so than TMPTA [1]—validates its role as a 'balancing' monomer. For adhesives and photopolymer resins used in applications like stereolithography (SLA) or material jetting, where a specific balance of flexibility, strength, and crosslink density is required, TPGDA offers a predictable and verifiable performance midpoint that is unattainable by simple substitution with either a non-reinforcing monomer or an overly rigid trifunctional alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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